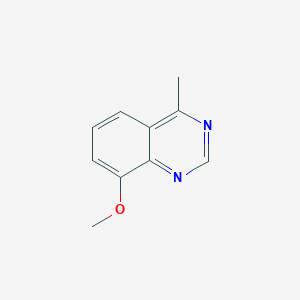
2-Amino-3-(piperidin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(piperidin-4-yl)propanoic acid is an organic compound that features both an amino group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(piperidin-4-yl)propanoic acid typically involves the reaction of piperidine derivatives with amino acids. One common method involves the use of piperidine and an appropriate amino acid precursor under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or water, and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(piperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, water, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(piperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-(piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems or metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound features a similar structure but includes a tert-butoxycarbonyl protecting group.
2-Amino-3-(pyridin-4-yl)propanoic acid: This compound has a pyridine ring instead of a piperidine ring.
Uniqueness
2-Amino-3-(piperidin-4-yl)propanoic acid is unique due to its specific combination of an amino group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-3-piperidin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h6-7,10H,1-5,9H2,(H,11,12) |
InChI Key |
VVDNQYDGDFYGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)
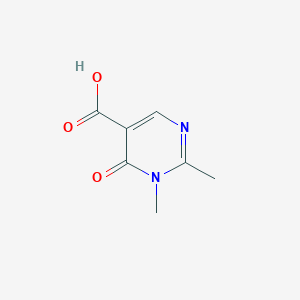
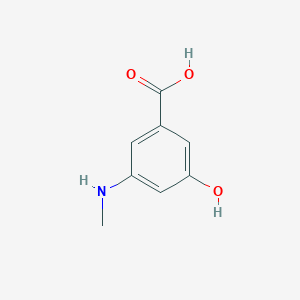
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)




![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)
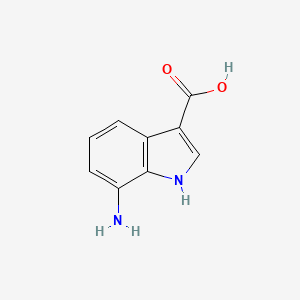
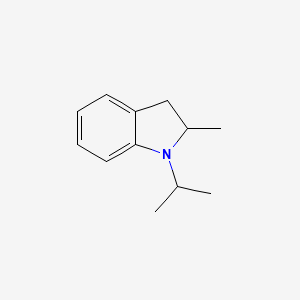
![5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915719.png)
